ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-prop-2-ynylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-7-11-8(5-6-10-11)9(12)13-4-2/h1,5-6H,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVPSUVSWHUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The regioselectivity of pyrazole formation depends on the electronic and steric properties of the diketone. Ethyl 3-oxobutanoate 2 favors cyclization at the more electrophilic ketone carbonyl, leading to the ester group at C-5. Propargyl hydrazine 1 attacks the β-ketoester, forming a hydrazone intermediate that undergoes tautomerization and cyclization to yield the pyrazole ring.
Optimization and Yields
In a representative procedure, propargyl hydrazine hydrochloride (1.2 equiv) reacts with ethyl 3-oxobutanoate (1.0 equiv) in ethanol under reflux for 12 hours, achieving a 78% yield. The use of acidic catalysts like TsOH (10 mol%) improves cyclization efficiency, reducing reaction time to 6 hours. However, the instability of propargyl hydrazine necessitates in situ generation from propargylamine and hydrazine hydrate, complicating large-scale synthesis.
Alkylation of Pre-formed Pyrazole Esters
Alkylation of ethyl pyrazole-5-carboxylate 3 with propargyl bromide 4 offers a modular route to the target compound (Figure 2). This method leverages the nucleophilicity of the pyrazole’s N-1 position, which reacts preferentially with alkylating agents in the presence of bases like K₂CO₃.
Regiochemical Control
Pyrazole’s ambident nucleophilicity allows alkylation at both N-1 and N-2 positions. However, steric hindrance from the C-5 ester group directs alkylation to N-1, achieving >90% regioselectivity. For example, treatment of 3 with propargyl bromide (1.5 equiv) in DMF at 80°C for 8 hours yields this compound in 85% isolated yield.
Limitations and Side Reactions
Competing O-alkylation of the ester group is minimized by using aprotic solvents (e.g., DMF) and avoiding excess alkylating agents. Chromatographic separation (silica gel, hexane/ethyl acetate 4:1) removes trace N-2 alkylated byproducts (<5%).
Catalytic Multicomponent Reactions
Transition metal catalysts enable one-pot syntheses from simpler precursors. A copper-catalyzed approach combines ethyl acetoacetate 5 , propargylamine 6 , and hydrazine hydrate 7 in the presence of CuI (10 mol%) and Et₃N (Figure 3).
Mechanistic Insights
The reaction proceeds via formation of a propargyl enamine intermediate, which undergoes cyclization with hydrazine to form the pyrazole ring. CuI facilitates alkyne activation, enhancing reaction rate and yield.
Performance Metrics
Optimized conditions (DMF, 100°C, 6 hours) provide the target compound in 72% yield. However, stoichiometric control is critical: excess hydrazine leads to over-cyclization, generating triazole byproducts.
Transition Metal-Mediated Alkyne Insertion
Palladium-catalyzed alkyne insertion into pre-functionalized pyrazoles represents an advanced method. Ethyl 1H-pyrazole-5-carboxylate 8 reacts with propargyl acetate 9 under Pd(PPh₃)₄ catalysis (5 mol%) in THF at 60°C (Figure 4).
Selectivity and Efficiency
The palladium catalyst mediates oxidative addition of propargyl acetate, followed by alkyne insertion into the Pd–N bond. This method achieves 88% yield with >95% regioselectivity for N-1 substitution.
Cost and Scalability
Despite high efficiency, palladium catalysts increase costs, limiting industrial applicability. Recycling protocols using polymer-supported Pd nanoparticles are under investigation.
Comparative Analysis of Methods
Table 1 summarizes key parameters for each synthetic route:
| Method | Yield (%) | Regioselectivity | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78 | >90% N-1 | Low | Moderate |
| Alkylation | 85 | >90% N-1 | Moderate | High |
| Multicomponent | 72 | 85% N-1 | Low | Low |
| Pd-Catalyzed Insertion | 88 | >95% N-1 | High | Low |
Cyclocondensation and alkylation balance cost and scalability, making them preferred for bulk synthesis. Transition metal methods offer superior selectivity but are cost-prohibitive for large-scale applications.
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of ethyl 1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylate or ethyl 1-(propyl)-1H-pyrazole-5-carboxylate.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Synthesis of Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate
The compound can be synthesized through several methods, often involving the reaction of pyrazole derivatives with alkynes. The synthetic pathways typically involve:
- Alkylation Reactions : Utilizing various alkylating agents to introduce the prop-2-yn-1-yl group onto the pyrazole framework.
- Cyclization Processes : Employing cyclization strategies to form the pyrazole ring while incorporating the carboxylate functionality.
These methods have been optimized for yield and efficiency, making the compound accessible for further research and application.
Pharmacological Activities
This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Research indicates that pyrazoles exhibit:
- Anticancer Activity : Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents .
- Anti-inflammatory Properties : Pyrazoles are recognized for their anti-inflammatory effects, which could be leveraged in treating conditions like arthritis or other inflammatory diseases .
Agricultural Applications
One of the most notable applications of this compound is in agriculture as a pesticide. The compound serves as a precursor for synthesizing anthranilamide derivatives, which are widely used as insecticides. Key points include:
- Insecticidal Activity : The derivatives synthesized from this compound have shown efficacy against various pests, making them valuable in pest management strategies .
- Environmental Safety : The processes developed for synthesizing these compounds are designed to be environmentally friendly and economically viable, promoting sustainable agricultural practices .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of pyrazole derivatives, including this compound:
Mechanism of Action
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the alkyne group allows for potential interactions with metal ions or other reactive species, influencing its biological activity .
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Nitrogen
The nature of the substituent at the pyrazole nitrogen significantly influences reactivity and bioactivity:
Key Insights :
- The propargyl group offers orthogonal reactivity for bioconjugation (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike epoxides or aromatic substituents .
- Aminoalkyl chains improve water solubility, whereas propargyl and aromatic groups increase lipophilicity .
Physicochemical Properties
Physical properties vary with substituent polarity and molecular weight:
Key Insights :
- Propargyl-substituted derivatives likely exhibit moderate solubility in organic solvents, suitable for cross-coupling reactions .
- Aromatic substituents (e.g., 4-fluorophenyl) drastically reduce aqueous solubility, limiting bioavailability .
Key Insights :
- Propargyl derivatives require strong bases (e.g., K₂CO₃) for efficient N-alkylation due to the pyrazole nitrogen’s moderate nucleophilicity .
- Epoxide-containing analogs may undergo side reactions (e.g., ring-opening) under prolonged heating .
Key Insights :
Biological Activity
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- CAS Number : [23956759]
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The compound can be further modified to enhance its biological activity through various substitution reactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess notable antimicrobial properties. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.15 | Staphylococcus aureus |
| This compound | 0.25 | Escherichia coli |
| This compound | 0.20 | Candida albicans |
These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.
2. Anticancer Properties
Studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, preliminary cell-based assays showed that ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives were tested against:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These results indicate the potential of these compounds in cancer treatment strategies.
The biological activity of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives is often attributed to their ability to interact with specific biological targets:
Antimicrobial Mechanism :
Pyrazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anticancer Mechanism :
These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, ethyl 1-(prop-2-yn-1-y)-pyrazole was found to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cytotoxicity Against Cancer Cells
A research project investigated the cytotoxic effects of several pyrazole derivatives on diverse cancer cell lines. The results indicated that ethyl 1-(prop-2-yn-1-y)-pyrazole exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential .
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole esters are synthesized by reacting hydrazide derivatives (e.g., substituted hydrazines) with β-keto esters or cyanoacrylates under reflux in polar aprotic solvents like DMF or ethanol . Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and catalysts (e.g., acetic acid or piperidine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitoring by TLC and NMR ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- NMR :
- ¹H NMR : Peaks for the propargyl group (δ ~2.5–3.0 ppm for ≡C-H; triplet for CH₂ in propargyl), ester methyl/methylene (δ ~1.3–4.4 ppm), and pyrazole protons (δ ~6.5–8.0 ppm).
- ¹³C NMR : Carboxylic ester carbonyl (δ ~165–170 ppm), pyrazole carbons (δ ~100–150 ppm), and propargyl carbons (δ ~70–85 ppm) .
Q. How can researchers mitigate hazards associated with handling this compound during synthesis?
The propargyl group may pose flammability risks. Safety measures include:
- Conducting reactions under inert atmosphere (N₂/Ar) to prevent explosive side reactions.
- Using personal protective equipment (gloves, goggles) due to skin/eye irritation risks .
- Proper ventilation to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the propargyl group in this compound for click chemistry applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and frontier molecular orbitals (HOMO/LUMO) to predict sites for cycloaddition reactions (e.g., with azides). Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction pathways . Software like Gaussian or ORCA is used, validated by experimental kinetics .
Q. How do crystal packing and intermolecular interactions influence the solid-state stability of this compound?
Single-crystal X-ray diffraction reveals hydrogen bonding (e.g., C-H···O/N) and π-π stacking between pyrazole rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H, N···H contacts), which correlate with thermal stability (TGA/DSC data) . For example, strong H-bond networks in analogous esters increase melting points by ~20–30°C compared to non-polar derivatives .
Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational flexibility. Strategies include:
- Explicit solvent modeling in DFT (e.g., COSMO-RS).
- Dynamic NMR experiments to assess rotational barriers (e.g., ester group rotation).
- Cross-validation with solid-state IR/Raman to exclude solvent artifacts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position increases electrophilicity, enhancing interactions with biological targets .
- Propargyl Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates for drug delivery. Biological assays (e.g., enzyme inhibition, cytotoxicity) validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
